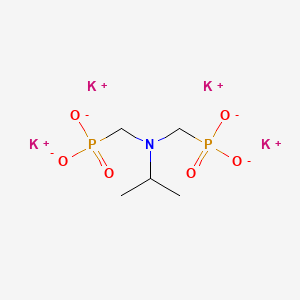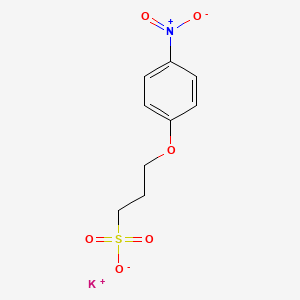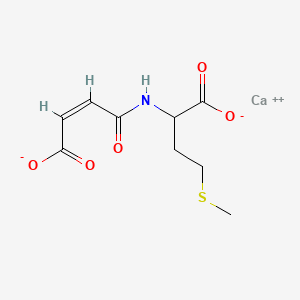
Einecs 282-050-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 282-050-5, also known as docosanoic acid, compound with 2,2’-iminodiethanol (1:1), is a chemical compound with the molecular formula C26H55NO4 and a molecular weight of 445.73 g/mol . This compound is a combination of docosanoic acid and 2,2’-iminodiethanol in a 1:1 ratio.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docosanoic acid with 2,2’-iminodiethanol under controlled conditions. The reaction is usually carried out in an organic solvent, such as toluene or dichloromethane, at elevated temperatures to facilitate the formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where docosanoic acid and 2,2’-iminodiethanol are mixed in precise stoichiometric ratios. The reaction mixture is then heated and stirred continuously to ensure complete reaction. The product is subsequently purified through techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, compound with 2,2’-iminodiethanol, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Docosanoic acid, compound with 2,2’-iminodiethanol, has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems.
Industry: It is used in the formulation of various industrial products, such as lubricants, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of docosanoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid: A long-chain fatty acid with similar chemical properties.
2,2’-Iminodiethanol: An organic compound with two hydroxyl groups and an amine group.
Uniqueness
Docosanoic acid, compound with 2,2’-iminodiethanol, is unique due to its combination of a long-chain fatty acid and an amine-containing diol. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
84083-02-3 |
|---|---|
Molekularformel |
C26H55NO4 |
Molekulargewicht |
445.7 g/mol |
IUPAC-Name |
docosanoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H44O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h2-21H2,1H3,(H,23,24);5-7H,1-4H2 |
InChI-Schlüssel |
OOBYKZQUBZATHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


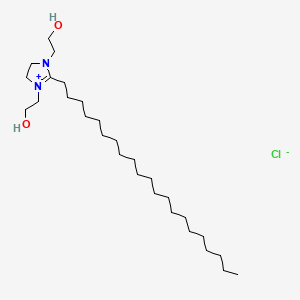
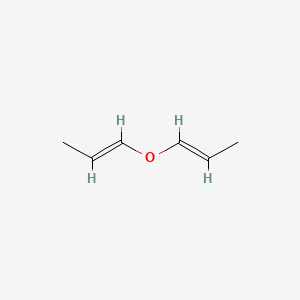

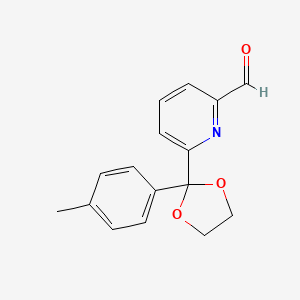
![12-oxapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(13),2(11),4,6,8,15,17,19-octaene-3,10,14,21-tetrone](/img/structure/B12678360.png)
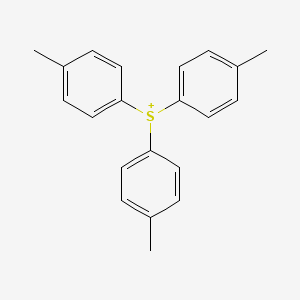

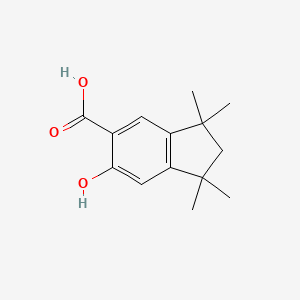

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)

